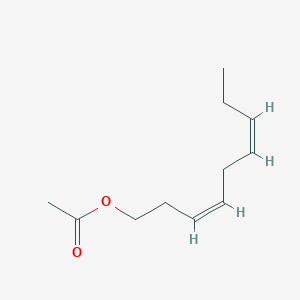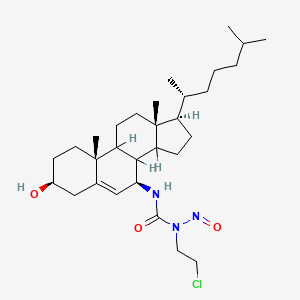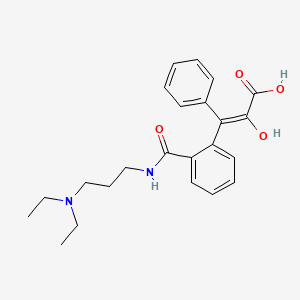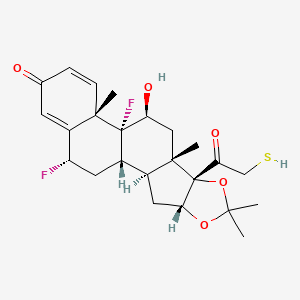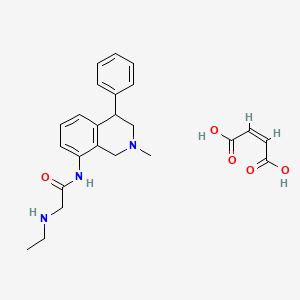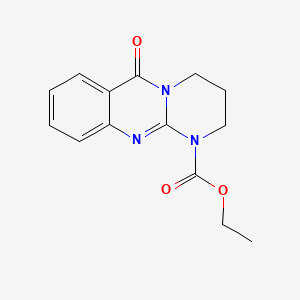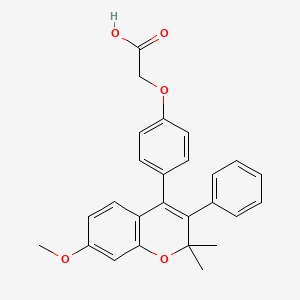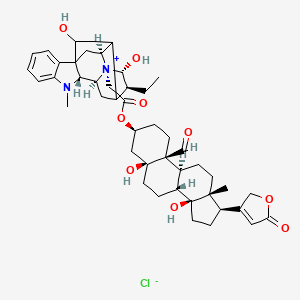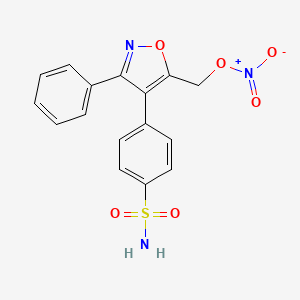
Benzenesulfonamide, 4-(5-((nitrooxy)methyl)-3-phenyl-4-isoxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-(5-((nitrooxy)methyl)-3-phenyl-4-isoxazolyl)- is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
The synthesis of benzenesulfonamide, 4-(5-((nitrooxy)methyl)-3-phenyl-4-isoxazolyl)- involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Nitrooxy Group: The nitrooxy group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with sulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Benzenesulfonamide, 4-(5-((nitrooxy)methyl)-3-phenyl-4-isoxazolyl)- undergoes various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitrooxy group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenesulfonamide, 4-(5-((nitrooxy)methyl)-3-phenyl-4-isoxazolyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit enzymes like carbonic anhydrase IX.
Biological Research: The compound is used to study enzyme inhibition and its effects on cellular processes.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-(5-((nitrooxy)methyl)-3-phenyl-4-isoxazolyl)- involves the inhibition of specific enzymes. For example, it can inhibit carbonic anhydrase IX, which is overexpressed in certain cancer cells . This inhibition disrupts the pH balance within the cells, leading to apoptosis or cell death. The compound may also interact with other molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to benzenesulfonamide, 4-(5-((nitrooxy)methyl)-3-phenyl-4-isoxazolyl)- include other benzenesulfonamide derivatives with different substituents. For example:
Benzenesulfonamide, 4-nitro-: This compound has a nitro group instead of a nitrooxy group.
Benzenesulfonamide derivatives with thiazol-4-one scaffold: These compounds have shown significant anticancer activity and enzyme inhibition.
The uniqueness of benzenesulfonamide, 4-(5-((nitrooxy)methyl)-3-phenyl-4-isoxazolyl)- lies in its specific structure, which combines the isoxazole ring and the nitrooxy group, providing distinct chemical and biological properties.
Properties
CAS No. |
346683-70-3 |
|---|---|
Molecular Formula |
C16H13N3O6S |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
[3-phenyl-4-(4-sulfamoylphenyl)-1,2-oxazol-5-yl]methyl nitrate |
InChI |
InChI=1S/C16H13N3O6S/c17-26(22,23)13-8-6-11(7-9-13)15-14(10-24-19(20)21)25-18-16(15)12-4-2-1-3-5-12/h1-9H,10H2,(H2,17,22,23) |
InChI Key |
OILIHSBVKGKIBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)S(=O)(=O)N)CO[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


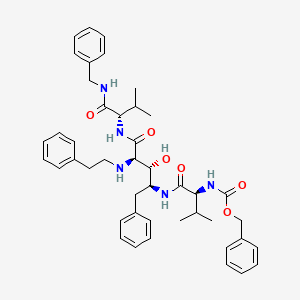
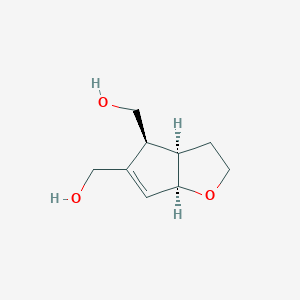
![acetic acid;hexanedioic acid;N-[2-(2-hydroxyethylamino)ethyl]octadecanamide;urea](/img/structure/B12773053.png)
![[3-(3-phenoxypropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773070.png)
